Sertraline

Descripción general

Descripción

Sertralina es un inhibidor selectivo de la recaptación de serotonina (ISRS) que se utiliza comúnmente como antidepresivo. Se comercializa con el nombre de marca Zoloft, entre otros. La sertralina se prescribe principalmente para el tratamiento del trastorno depresivo mayor, el trastorno de ansiedad social, el trastorno de estrés postraumático, el trastorno de pánico y el trastorno obsesivo-compulsivo . Fue desarrollada por Pfizer y aprobada para uso médico en los Estados Unidos en 1991 .

Aplicaciones Científicas De Investigación

La sertralina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La sertralina ejerce sus efectos inhibiendo la recaptación de serotonina (5-HT) en las neuronas presinápticas. Esta inhibición aumenta la concentración de serotonina en la hendidura sináptica, mejorando la neurotransmisión serotoninérgica. El objetivo molecular principal de la sertralina es el transportador de serotonina (SERT). Al unirse a SERT, la sertralina evita la reabsorción de serotonina, prolongando así su acción en la sinapsis .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sertraline plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. This compound interacts with various biomolecules, including serotonin transporters (SERT), sigma-1 receptors, and norepinephrine receptors. It binds with high affinity to SERT, leading to the inhibition of serotonin reuptake .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound enhances serotoninergic neurotransmission, leading to improved mood and reduced anxiety. It also affects the expression of genes involved in neuroplasticity and synaptic function, promoting long-term changes in brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to serotonin transporters, inhibiting the reuptake of serotonin into presynaptic neurons. This results in increased serotonin levels in the synaptic cleft, enhancing neurotransmission. This compound also interacts with sigma-1 receptors, which may contribute to its antidepressant effects. Additionally, it modulates the activity of various enzymes and proteins involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound increases serotonin levels, leading to immediate improvements in mood and anxiety. Over time, it induces changes in gene expression and neuroplasticity, resulting in long-term therapeutic effects. This compound is stable under laboratory conditions, but its degradation products can affect cellular function. Long-term studies have shown that this compound maintains its efficacy and safety over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound improve mood and reduce anxiety without significant adverse effects. High doses can lead to toxic effects, including serotonin syndrome, characterized by excessive serotonin levels. Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and further increases do not enhance efficacy .

Metabolic Pathways

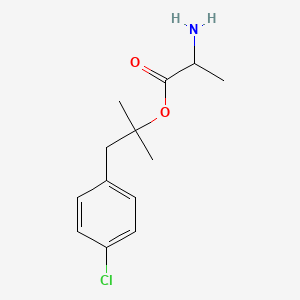

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2B6 and CYP2D6. It undergoes N-demethylation to form N-desmethylthis compound, an active metabolite with similar pharmacological properties. This compound and its metabolites are further metabolized and excreted in urine and feces. The metabolic pathways of this compound involve various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

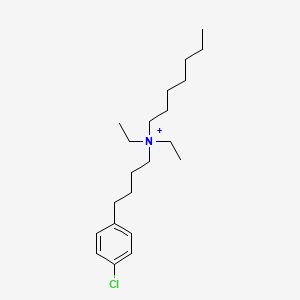

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which affects its distribution and accumulation in tissues. This compound is widely distributed in the brain, liver, and other organs, with higher concentrations in the brain due to its lipophilicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function are influenced by its subcellular localization. This compound’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its effects on neurotransmitter transport and metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

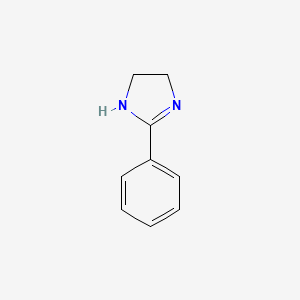

La síntesis de sertralina implica varios pasos, comenzando con el compuesto precursor, 3,4-diclorofenilacetonitrilo. Los pasos clave incluyen:

Reducción: El grupo nitrilo del 3,4-diclorofenilacetonitrilo se reduce a la amina correspondiente utilizando un agente reductor como el hidruro de litio y aluminio.

Ciclización: La amina resultante sufre ciclización para formar un derivado de tetrahidronaftaleno.

N-Metilación: El derivado de tetrahidronaftaleno se N-metila a continuación para producir sertralina.

Métodos de producción industrial

La producción industrial de sertralina generalmente sigue la misma ruta sintética pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las consideraciones clave incluyen el control de la temperatura, el tiempo de reacción y el uso de solventes y catalizadores adecuados .

Análisis De Reacciones Químicas

Tipos de reacciones

La sertralina experimenta varias reacciones químicas, que incluyen:

Oxidación: La sertralina se puede oxidar para formar desmetilsertralina, un metabolito mayor.

Reducción: Las reacciones de reducción pueden convertir la sertralina en su derivado alcohólico correspondiente.

Sustitución: La sertralina puede sufrir reacciones de sustitución, particularmente en el anillo aromático.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como el cloro o el bromo.

Productos principales

Desmetilsertralina: Formada mediante oxidación.

Derivado alcohólico: Formado mediante reducción.

Derivados halogenados: Formados mediante reacciones de sustitución.

Comparación Con Compuestos Similares

Compuestos similares

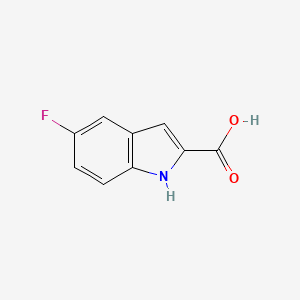

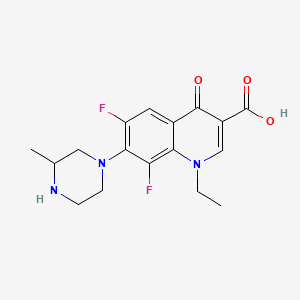

Fluoxetina: Otro ISRS utilizado para tratar la depresión y los trastornos de ansiedad.

Citalopram: Un ISRS con aplicaciones terapéuticas similares.

Paroxetina: Un ISRS utilizado para la depresión, la ansiedad y los trastornos de pánico

Singularidad de la sertralina

Eficacia y tolerabilidad: La sertralina a menudo se prefiere debido a su perfil de eficacia y tolerabilidad favorable en comparación con otros ISRS.

Efectos secundarios: Tiene una menor incidencia de ciertos efectos secundarios, como el aumento de peso y la sedación, en comparación con otros antidepresivos.

En conclusión, la sertralina es un antidepresivo ampliamente utilizado con una ruta de síntesis bien establecida, reactividad química diversa y amplias aplicaciones científicas. Su mecanismo de acción y su comparación favorable con compuestos similares resaltan su importancia en el campo de la psicofarmacología.

Propiedades

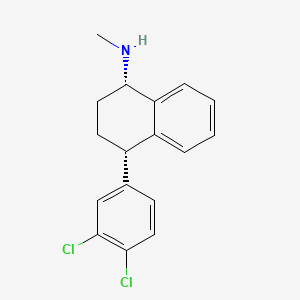

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79559-97-0 (Hydrochloride) | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023577 | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

416.3±45.0 °C | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |

| Record name | SID49665783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

79617-96-2, 79617-95-1 | |

| Record name | Sertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sertraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245-246 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sertraline is a selective serotonin reuptake inhibitor (SSRI). [, , , , , , ] It exerts its therapeutic effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft of neurons. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

A: Serotonin is a neurotransmitter involved in regulating mood, sleep, anxiety, and other cognitive functions. [, ] By increasing serotonin levels in specific brain regions, this compound is thought to alleviate depressive symptoms.

A: While this compound's primary action is on serotonin reuptake, some studies suggest it might have a limited effect on other neurotransmitter systems, like dopamine. [, ] Further research is needed to fully elucidate these interactions.

A: While classified as an SSRI, research suggests that this compound might demonstrate different levels of selectivity compared to other SSRIs, impacting its efficacy and side effect profile. [, ]

ANone: The molecular formula of this compound hydrochloride is C17H17Cl2N. Its molecular weight is 306.23 g/mol.

A: Spectroscopic techniques, such as UV-Vis spectrophotometry, are commonly employed to characterize and quantify this compound. [, ] Specific details on this compound's spectroscopic properties can be found in relevant literature and databases.

A: Yes, research on this compound formulations investigates its compatibility with excipients used in tablets and other delivery systems. [] This ensures the stability and effectiveness of the drug product.

ANone: this compound is not typically recognized for possessing catalytic properties. Its primary application lies in its pharmacological activity as an antidepressant.

A: Yes, computational chemistry techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to investigate the relationship between this compound's structure and its biological activity. []

A: SAR studies are crucial in understanding how specific chemical groups in the this compound molecule contribute to its binding affinity for serotonin transporters and its overall therapeutic profile. [] Modifying these groups can alter its potency, selectivity, and pharmacokinetic properties.

A: Studies evaluating this compound's stability under different temperature, humidity, and light conditions are essential to determine its shelf life and appropriate storage. [, ]

A: Researchers have investigated various drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS), to potentially improve this compound's absorption and bioavailability. [, ]

A: The development, manufacturing, and distribution of this compound adhere to strict safety, health, and environmental (SHE) regulations to ensure its quality, safety, and minimize any potential risks. []

A: this compound undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. [, , ] Its major metabolite is N-desmethylthis compound. Understanding this compound's PK/PD profile is crucial for optimizing dosing regimens and minimizing drug interactions.

A: Animal models, such as the forced swim test in rodents, have been widely employed to evaluate the antidepressant-like effects of this compound. [, ] These models help to elucidate its mechanism of action and assess its potential efficacy.

A: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. [, , , , , , , ]

A: While this compound is effective for many individuals, some patients may experience treatment resistance. Potential mechanisms involve alterations in serotonin transporter expression or function, as well as downstream signaling pathways. []

A: Rigorous toxicological studies are conducted to evaluate this compound's safety profile, identify potential adverse effects, and establish safe dosing guidelines. [, ]

A: Research on targeted drug delivery systems for this compound aims to enhance its concentration in specific brain regions, potentially improving efficacy and minimizing off-target effects. []

A: Identifying biomarkers for this compound's therapeutic response is an active area of research. Potential biomarkers include genetic variations in serotonin transporter genes or changes in neuroimaging markers. [, ]

A: Highly sensitive and specific analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with various detection methods, are used to measure this compound concentrations in plasma or serum. [, ]

A: Assessing the potential environmental impact of pharmaceuticals like this compound is essential. Research on its degradation pathways and ecotoxicological effects helps to develop strategies for responsible disposal and minimize any negative ecological consequences. []

A: The rate at which this compound dissolves in the gastrointestinal tract is a critical factor influencing its absorption and ultimately, its therapeutic efficacy. [] Formulation strategies can be employed to optimize its dissolution characteristics.

A: Analytical methods used to quantify this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] This is crucial for obtaining meaningful and trustworthy data in preclinical and clinical studies.

A: While rare, it is essential to consider the potential for this compound to elicit an immune response in some individuals. Monitoring for hypersensitivity reactions is an important aspect of its safety profile. []

A: this compound is known to interact with drug transporters, which can influence its absorption, distribution, and elimination. [] Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing treatment outcomes.

A: Yes, this compound has the potential to both inhibit and induce certain drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [] This can affect the metabolism of co-administered drugs, leading to potential drug interactions.

A: Investigating this compound's biocompatibility and biodegradability is essential for evaluating its long-term safety and environmental impact. [, ]

A: Alternative treatment options for depression and anxiety disorders include other antidepressants (e.g., different classes of SSRIs, serotonin-norepinephrine reuptake inhibitors [SNRIs]), psychotherapy (e.g., cognitive behavioral therapy [CBT]), or a combination of both. [, ] The most appropriate treatment strategy depends on the individual patient's needs and preferences.

A: Responsible disposal and waste management practices for pharmaceuticals like this compound are crucial for minimizing their potential environmental impact. []

A: A wide range of research infrastructure, including sophisticated analytical techniques, preclinical models, and clinical trial networks, supports ongoing research and development related to this compound and other antidepressants. [, ]

A: The discovery and development of this compound represent a significant milestone in the history of antidepressant medications, particularly in the evolution of SSRIs as a widely used class of antidepressants. []

A: The study of this compound and its effects involves a multidisciplinary approach, incorporating expertise from pharmacology, neuroscience, psychiatry, medicinal chemistry, pharmacokinetics, and other related fields. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.